molecular formula C8H5F11O B12570738 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanal CAS No. 195047-10-0

4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanal

Cat. No.: B12570738
CAS No.: 195047-10-0
M. Wt: 326.11 g/mol
InChI Key: NNVYAYVEHCWCAR-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanal is a fluorinated aldehyde with the molecular formula C8H5F11O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds like this compound are of significant interest in various fields due to their stability, hydrophobicity, and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanal typically involves the fluorination of octanal derivatives. One common method is the direct fluorination of octanal using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of specialized fluorinating agents and catalysts can improve yield and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanoic acid.

    Reduction: 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanol.

    Substitution: Various fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanal has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of other fluorinated compounds and polymers.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes due to its unique fluorine signature.

    Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its hydrophobic and oleophobic properties.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanal is primarily influenced by its fluorine atoms. These atoms create a highly electronegative environment, which can affect the reactivity of the aldehyde group. The compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can influence biological pathways and chemical reactions, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanoic acid
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
  • 1H,1H,2H,2H-Perfluorooctyl methacrylate

Uniqueness

4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to similar compounds that may contain carboxylic acid or ester groups. This reactivity makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

Properties

CAS No.

195047-10-0

Molecular Formula

C8H5F11O

Molecular Weight

326.11 g/mol

IUPAC Name

4,4,5,5,6,6,7,7,8,8,8-undecafluorooctanal

InChI

InChI=1S/C8H5F11O/c9-4(10,2-1-3-20)5(11,12)6(13,14)7(15,16)8(17,18)19/h3H,1-2H2

InChI Key

NNVYAYVEHCWCAR-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C=O

Origin of Product

United States

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